molecular formula C24H22O B14505707 Ether, bis(2-naphthylethyl) CAS No. 63918-93-4

Ether, bis(2-naphthylethyl)

Cat. No.: B14505707
CAS No.: 63918-93-4
M. Wt: 326.4 g/mol
InChI Key: UAQFADWTDBIBBZ-UHFFFAOYSA-N
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Description

Ether, bis(2-naphthylethyl), is an organic compound characterized by the presence of two naphthyl groups attached to an ethyl ether linkage. This compound is part of the broader class of ethers, which are known for their relatively inert nature and utility as solvents in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Ethers, including bis(2-naphthylethyl) ether, are generally resistant to many types of chemical reactions due to the stability of the C-O-C linkage. they can undergo cleavage reactions in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), leading to the formation of alcohols and alkyl halides . This reaction typically proceeds via an S_N2 mechanism for primary and secondary alkyl groups, and an S_N1 mechanism for tertiary alkyl groups.

Common Reagents and Conditions

Major Products

The major products of ether cleavage are typically alcohols and alkyl halides, depending on the specific conditions and reagents used .

Scientific Research Applications

Ether, bis(2-naphthylethyl), finds applications in various fields of scientific research due to its unique structural properties. In chemistry, it can be used as a solvent or an intermediate in organic synthesis. Its relatively inert nature makes it suitable for reactions where a non-reactive medium is required .

In biology and medicine, ethers are often explored for their potential as drug delivery agents due to their ability to solubilize hydrophobic compounds. Additionally, ethers can be used in the formulation of pharmaceuticals and as intermediates in the synthesis of biologically active molecules .

Mechanism of Action

The mechanism of action for ethers like bis(2-naphthylethyl) ether primarily involves their role as solvents or intermediates in chemical reactions. They do not typically engage in specific molecular interactions due to their inert nature. in reactions where they are cleaved, the mechanism involves protonation of the ether oxygen followed by nucleophilic attack, leading to the formation of alcohols and alkyl halides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ether, bis(2-naphthylethyl), is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to simpler ethers like diethyl ether. This makes it particularly useful in applications requiring specific solubility or reactivity profiles .

Properties

CAS No.

63918-93-4

Molecular Formula

C24H22O

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(2-naphthalen-2-ylethoxy)ethyl]naphthalene

InChI

InChI=1S/C24H22O/c1-3-7-23-17-19(9-11-21(23)5-1)13-15-25-16-14-20-10-12-22-6-2-4-8-24(22)18-20/h1-12,17-18H,13-16H2

InChI Key

UAQFADWTDBIBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCOCCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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